molecular formula C24H22N2O2 B3493293 1-(o-Benzoylbenzoyl)-4-phenylpiperazine CAS No. 31887-95-3

1-(o-Benzoylbenzoyl)-4-phenylpiperazine

Cat. No.: B3493293
CAS No.: 31887-95-3
M. Wt: 370.4 g/mol
InChI Key: KAMDISRXPUMPBE-UHFFFAOYSA-N
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Description

1-(o-Benzoylbenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzoyl group attached to the piperazine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-Benzoylbenzoyl)-4-phenylpiperazine typically involves the acylation of 4-phenylpiperazine with o-benzoylbenzoic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature conditions. The reaction can be summarized as follows:

[ \text{4-Phenylpiperazine} + \text{o-Benzoylbenzoic acid} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(o-Benzoylbenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl groups to alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of benzoylbenzoic acid derivatives.

    Reduction: Formation of benzyl alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(o-Benzoylbenzoyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(o-Benzoylbenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(o-Benzoylbenzoyl)-4-methylpiperazine
  • 1-(o-Benzoylbenzoyl)-4-ethylpiperazine
  • 1-(o-Benzoylbenzoyl)-4-isopropylpiperazine

Uniqueness

1-(o-Benzoylbenzoyl)-4-phenylpiperazine is unique due to the presence of the phenyl group, which can enhance its chemical reactivity and potential biological activity compared to its methyl, ethyl, or isopropyl analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

phenyl-[2-(4-phenylpiperazine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(19-9-3-1-4-10-19)21-13-7-8-14-22(21)24(28)26-17-15-25(16-18-26)20-11-5-2-6-12-20/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDISRXPUMPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266781
Record name Piperazine, 1-(2-benzoylbenzoyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31887-95-3
Record name Piperazine, 1-(2-benzoylbenzoyl)-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31887-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(2-benzoylbenzoyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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